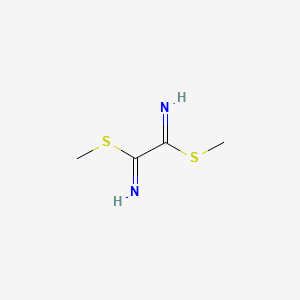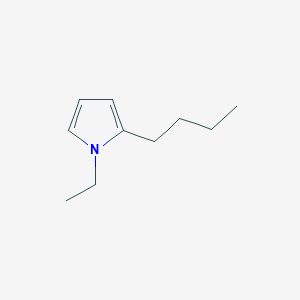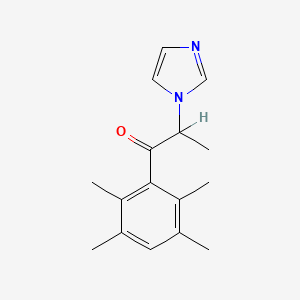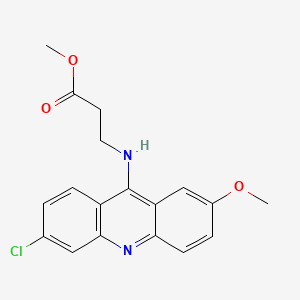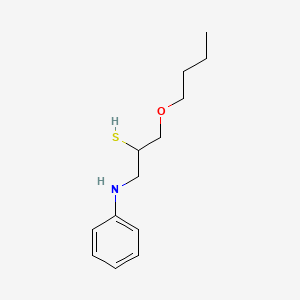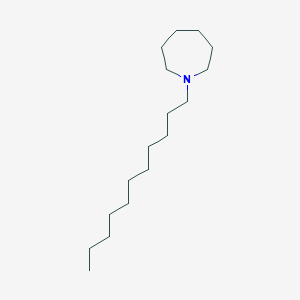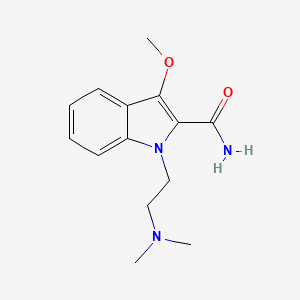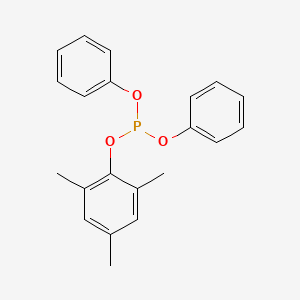
Diphenyl 2,4,6-trimethylphenyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl 2,4,6-trimethylphenyl phosphite is a chemical compound known for its unique properties and applications. It is often used in various industrial and scientific research settings due to its stability and reactivity. The compound’s molecular formula is C22H21O2P, and it is characterized by the presence of a phosphite group attached to a 2,4,6-trimethylphenyl ring and two phenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenyl 2,4,6-trimethylphenyl phosphite can be synthesized through the oxidation of α-hydroxy (2,4,6-trimethylbenzyl)diphenylphosphine oxide . This reaction typically involves the use of oxidizing agents under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar oxidation reactions. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl 2,4,6-trimethylphenyl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phenyl phosphites, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diphenyl 2,4,6-trimethylphenyl phosphite has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a reagent in various biological experiments.
Mécanisme D'action
The mechanism by which Diphenyl 2,4,6-trimethylphenyl phosphite exerts its effects involves the formation of reactive intermediates upon exposure to UV light. These intermediates can initiate radical polymerization of unsaturated oligomers, leading to the formation of cross-linked polymer networks . The molecular targets include unsaturated monomers and oligomers, and the pathways involved are primarily radical polymerization processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,4,6-Trimethylbenzoyl)diphenylphosphine oxide: Similar in structure but with a different functional group attached to the phosphine oxide.
(Diphenylphosphoryl) (mesityl)methanone: Another compound with a similar phosphine oxide structure but different substituents.
Uniqueness
Diphenyl 2,4,6-trimethylphenyl phosphite is unique due to its specific combination of phenyl and 2,4,6-trimethylphenyl groups attached to the phosphite. This unique structure imparts distinct reactivity and stability, making it particularly useful in applications requiring high-performance materials and precise chemical reactions.
Propriétés
Numéro CAS |
74388-15-1 |
|---|---|
Formule moléculaire |
C21H21O3P |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
diphenyl (2,4,6-trimethylphenyl) phosphite |
InChI |
InChI=1S/C21H21O3P/c1-16-14-17(2)21(18(3)15-16)24-25(22-19-10-6-4-7-11-19)23-20-12-8-5-9-13-20/h4-15H,1-3H3 |
Clé InChI |
NCZOOHUDCMKTJA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)OP(OC2=CC=CC=C2)OC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


